3,6-Difluoro-2-hydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

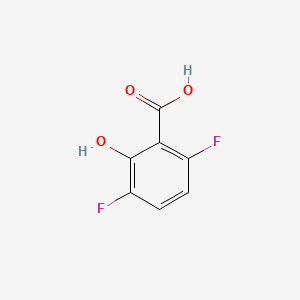

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-difluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHSZDCTILICIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650399 | |

| Record name | 3,6-Difluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749230-37-3 | |

| Record name | 3,6-Difluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 749230-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Difluoro-2-hydroxybenzoic Acid: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 3,6-difluoro-2-hydroxybenzoic acid, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We will dissect its molecular architecture, delve into the nuances of its chemical bonding, and explore the electronic interplay of its functional groups, which collectively define its reactivity and utility as a synthetic building block.

Core Molecular Identity

This compound is a derivative of salicylic acid (2-hydroxybenzoic acid), distinguished by the presence of two fluorine atoms on the benzene ring. These substituents profoundly influence the molecule's electronic properties, acidity, and intermolecular interactions.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3,6-Difluorosalicylic acid |

| CAS Number | 749230-37-3[1] |

| Molecular Formula | C₇H₄F₂O₃[2] |

| Molecular Weight | 174.10 g/mol [3] |

| Canonical SMILES | C1=CC(=C(C(=C1F)C(=O)O)O)F[2] |

Dissecting the Chemical Structure & Bonding

The unique characteristics of this compound arise from the specific arrangement and electronic nature of its constituent atoms and functional groups.

Molecular Geometry and Hybridization

The core of the molecule is a planar benzene ring, a consequence of the sp² hybridization of its six carbon atoms. This hybridization results in a framework of sigma (σ) bonds and a delocalized pi (π) system above and below the plane of the ring. The carbon atom of the carboxylic acid group is also sp² hybridized, while the oxygen atoms of the hydroxyl and carbonyl groups are sp³ hybridized.

Caption: 2D structure of this compound.

The Critical Role of Intramolecular Hydrogen Bonding

A defining feature of 2-hydroxybenzoic acids is the formation of a strong intramolecular hydrogen bond between the hydrogen of the ortho-hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction forms a stable six-membered pseudo-ring.

This internal hydrogen bond has several significant consequences:

-

Increased Acidity: It stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to its meta and para isomers.[4] For instance, 2,4,6-trihydroxybenzoic acid, which has two ortho-hydroxyl groups, is a remarkably strong carboxylic acid (pKa1 = 1.68) due to the stabilization of the conjugate base by two strong intramolecular hydrogen bonds.[5][6]

-

Conformational Rigidity: The hydrogen bond locks the carboxyl group in a planar conformation with the benzene ring, conferring a rigid geometry upon the molecule.[5]

-

Physical Properties: By satisfying hydrogen bonding potential within the molecule, it reduces the extent of intermolecular hydrogen bonding. This typically leads to a lower melting point compared to isomers like 4-hydroxybenzoic acid, where only intermolecular hydrogen bonds are possible.[7][8]

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. PubChemLite - this compound (C7H4F2O3) [pubchemlite.lcsb.uni.lu]

- 3. 3,5-difluoro-2-hydroxybenzoic acid [stenutz.eu]

- 4. quora.com [quora.com]

- 5. Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistryguru.com.sg [chemistryguru.com.sg]

- 8. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of 3,6-Difluoro-2-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,6-difluoro-2-hydroxybenzoic acid, a key intermediate in the development of novel pharmaceuticals and advanced materials. For researchers, scientists, and drug development professionals, understanding the structural and electronic properties of this molecule is paramount. This document synthesizes theoretical predictions and comparative data from analogous compounds to present a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Methodologies for data acquisition and interpretation are discussed, providing a robust framework for the empirical analysis of this and similar fluorinated aromatic compounds.

Introduction: The Significance of this compound

This compound (C₇H₄F₂O₃, Molar Mass: 174.10 g/mol ) is a substituted aromatic carboxylic acid.[1][2] The presence of two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid moiety on the benzene ring imparts unique chemical and physical properties to the molecule. These features make it a valuable building block in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic analysis is the cornerstone of its application, ensuring identity, purity, and a deep understanding of its molecular structure.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, establishing a benchmark for its characterization.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its chemical formula.

Predicted Mass Spectrometry Data

While experimental mass spectra are not widely available in public databases, predicted data from computational tools provide a reliable expectation. The following table summarizes the predicted m/z values for various adducts of this compound.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 175.02013 |

| [M+Na]⁺ | 197.00207 |

| [M-H]⁻ | 173.00557 |

| [M+NH₄]⁺ | 192.04667 |

| [M+K]⁺ | 212.97601 |

| [M]⁺ | 174.01230 |

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[3]

Experimental Protocol: High-Resolution Mass Spectrometry

A detailed protocol for acquiring high-resolution mass spectra is outlined below. The choice of ionization technique is critical; Electrospray Ionization (ESI) is generally preferred for this class of compounds due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Ionization Mode: Perform analysis in both positive and negative ESI modes to observe different adducts and enhance confidence in identification.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Compare the experimentally observed m/z values of the molecular ions with the theoretically calculated values to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides information on the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum will reveal the chemical environment of the two aromatic protons.

-

Expected Chemical Shifts (δ): The two aromatic protons are expected to resonate in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing substituents.

-

Splitting Patterns: The protons will exhibit coupling to each other and to the fluorine atoms. The spectrum is anticipated to show two distinct multiplets. The proton at position 4 will be a doublet of doublets due to coupling with the proton at position 5 and the fluorine at position 3. The proton at position 5 will appear as a doublet of triplets (or a more complex multiplet) due to coupling with the proton at position 4 and the two fluorine atoms at positions 3 and 6.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Expected Chemical Shifts (δ):

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to appear in the range of 165-175 ppm.

-

Aromatic Carbons: The seven aromatic carbons will resonate between 100-160 ppm. The carbons directly bonded to fluorine (C3 and C6) will show large one-bond C-F coupling constants. The carbons bonded to the hydroxyl (C2) and carboxylic acid (C1) groups will also have distinct chemical shifts.

-

¹⁹F NMR Spectroscopy: A Key to Fluorinated Compounds

¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[2][4]

-

Expected Chemical Shifts (δ): The two fluorine atoms are in different chemical environments and are expected to show two distinct signals. The chemical shifts will be influenced by the neighboring hydroxyl and carboxylic acid groups. Aromatic fluorine chemical shifts typically appear between -100 and -170 ppm relative to CFCl₃.[5]

-

Splitting Patterns: The fluorine signals will be split by coupling to each other (⁴JFF) and to the aromatic protons (³JHF and ⁴JHF).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-F bonds.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| O-H (Phenolic) | Stretching | ~3400 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Carboxylic Acid) | Stretching | 1720-1680 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-F (Aromatic) | Stretching | 1300-1100 |

| C-O | Stretching | 1320-1210 |

| O-H | Bending | 1440-1395 and 950-910 |

Table 2: Predicted characteristic IR absorption bands for this compound. The broadness of the O-H stretches is due to hydrogen bonding.[6]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Integrated Spectroscopic Analysis Workflow

A holistic approach combining all three spectroscopic techniques is essential for an unambiguous characterization of this compound. The following workflow illustrates the logical progression of analysis.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound, while challenging due to the limited availability of public experimental data, can be effectively achieved through a combination of predictive methods and a systematic experimental approach. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently identify and characterize this important molecule. The integration of MS, NMR, and IR spectroscopy provides a self-validating system for complete structural elucidation, ensuring the quality and reliability of this compound in research and development applications.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. PubChemLite - this compound (C7H4F2O3) [pubchemlite.lcsb.uni.lu]

- 4. biophysics.org [biophysics.org]

- 5. colorado.edu [colorado.edu]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,6-Difluoro-2-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,6-Difluoro-2-hydroxybenzoic acid. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting NMR data for complex fluorinated aromatic systems. We will explore the nuanced effects of fluorine substitution on chemical shifts and the diagnostic power of homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F, ¹³C-¹⁹F) spin-spin coupling constants. The guide includes detailed experimental protocols, predicted spectral data, and a discussion of 2D NMR techniques for unambiguous signal assignment, establishing a robust framework for the structural elucidation of this and similar molecules.

Introduction: The Structural Challenge of Fluorinated Aromatics

This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The precise arrangement of its functional groups—a carboxylic acid, a hydroxyl group, and two fluorine atoms on a benzene ring—creates a unique electronic environment that dictates its chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. However, the presence of fluorine (¹⁹F), a spin I=½ nucleus with 100% natural abundance and a high gyromagnetic ratio, introduces both challenges and opportunities for spectral analysis.[1][2] While it complicates ¹H and ¹³C spectra through extensive spin-spin coupling, this same phenomenon provides profound structural insights, allowing for definitive assignment of substitution patterns. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of this compound, transforming spectral complexity into structural clarity.

Foundational Principles: Chemical Shifts and J-Coupling

A thorough interpretation of the NMR spectra for this molecule requires an understanding of the key parameters: chemical shift (δ) and spin-spin coupling (J).

-

Chemical Shift (δ) : The position of a signal in an NMR spectrum, reported in parts per million (ppm), is determined by the local electronic environment of the nucleus. Electron-withdrawing groups (like fluorine and the carboxylic acid) "deshield" nearby nuclei, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (like the hydroxyl group) "shield" nuclei, moving them upfield (to lower ppm values). The interplay of these effects in this compound results in a distinct chemical shift for each proton and carbon.

-

Spin-Spin Coupling (J-coupling) : This phenomenon, mediated through chemical bonds, arises from the interaction of nuclear spins.[3][4] It splits NMR signals into multiplets and provides direct evidence of connectivity. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the external magnetic field strength and is highly dependent on the number and type of bonds separating the interacting nuclei.[3][5] In this molecule, we will observe:

-

¹H-¹H Coupling : Through-bond coupling between the two aromatic protons.

-

¹H-¹⁹F Coupling : Heteronuclear coupling between protons and fluorine atoms, which can occur over several bonds (long-range coupling).[1]

-

¹³C-¹⁹F Coupling : Strong one-bond couplings and smaller long-range couplings that are invaluable for assigning carbon signals.[5][6]

-

Experimental Workflow for NMR Analysis

A rigorous and reproducible NMR analysis follows a well-defined workflow, from sample preparation to final data interpretation.

Recommended Experimental Protocol

-

Sample Preparation :

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the compound and allows for the observation of the exchangeable hydroxyl and carboxylic acid protons.[7] Other potential solvents include methanol-d₄ or acetone-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is homogeneous and free of particulate matter.

-

-

Data Acquisition :

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum with proton decoupling. This simplifies the spectrum to show only singlets or multiplets arising from ¹³C-¹⁹F coupling.

-

For unambiguous assignment, acquire two-dimensional (2D) spectra:

-

¹H-¹H COSY (Correlation Spectroscopy) : To confirm the coupling relationship between the two aromatic protons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : To identify which protons are directly attached to which carbons.[8][9]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : To probe correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons and confirming the overall connectivity.[10]

-

-

The logical flow of these experiments is depicted in the diagram below.

References

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. J-coupling - Wikipedia [en.wikipedia.org]

- 4. weizmann.ac.il [weizmann.ac.il]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.washington.edu [chem.washington.edu]

- 8. chem.as.uky.edu [chem.as.uky.edu]

- 9. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. magritek.com [magritek.com]

Mass spectrometry fragmentation pattern of 3,6-Difluoro-2-hydroxybenzoic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,6-Difluoro-2-hydroxybenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of this compound, a compound of increasing interest in pharmaceutical and materials science. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we elucidate the principal fragmentation pathways of the deprotonated molecule, [M-H]⁻. The dominant fragmentation channel observed is the characteristic neutral loss of carbon dioxide (CO₂), a hallmark of carboxylate anion fragmentation. Subsequent and competing fragmentation routes, including the elimination of hydrogen fluoride (HF) and water (H₂O), are also explored. This guide presents a detailed experimental protocol, a causal explanation for methodological choices, and a proposed fragmentation scheme grounded in established principles of ion chemistry. The insights herein serve as a foundational reference for researchers engaged in the qualitative and quantitative analysis of fluorinated aromatic compounds.

Introduction to this compound

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid moiety, imparts unique chemical properties that make it a valuable building block in organic synthesis. The fluorine atoms can significantly alter the acidity, lipophilicity, and metabolic stability of derivative molecules, making it a key intermediate in the development of novel pharmaceuticals and advanced materials.

Accurate characterization of such molecules is paramount. Mass spectrometry, particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI) and a fragmentation method like Collision-Induced Dissociation (CID), stands as a powerful tool for structural confirmation and quantification.[1][2] Understanding the specific fragmentation pattern of this compound is essential for its unambiguous identification in complex matrices and for differentiating it from structural isomers. This guide provides the fundamental mass spectrometric knowledge required for these applications.

Physicochemical Properties and Mass Spectrometric Profile

A precise understanding of the analyte's properties is the bedrock of any mass spectrometric analysis. The key identifiers for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₃ | [3] |

| Molecular Weight | 174.10 g/mol | N/A |

| Monoisotopic Mass | 174.01285 Da | [3] |

| Predicted [M-H]⁻ m/z | 173.00557 Da | [3] |

| Predicted [M+H]⁺ m/z | 175.02013 Da | [3] |

Mass Spectrometry Methodology: A Self-Validating Workflow

The chosen methodology is designed to provide clear, reproducible fragmentation data. The rationale behind each step is explained to demonstrate the expertise and trustworthiness of the protocol.

Rationale for Method Selection

-

Ionization Technique: Electrospray Ionization (ESI) is selected due to the polar and acidic nature of this compound. ESI is a soft ionization method that efficiently generates intact molecular ions from solution, minimizing in-source fragmentation and preserving the precursor ion for subsequent MS/MS analysis.

-

Ionization Mode: Negative ion mode (ESI-) is the logical choice. Carboxylic acids are readily deprotonated in solution, forming highly stable carboxylate anions, [M-H]⁻.[4] This process is typically more efficient and leads to a stronger signal for this class of compounds compared to protonation in positive mode.

-

Fragmentation Technique: Collision-Induced Dissociation (CID) is a robust and widely used technique to induce fragmentation.[1][2] By accelerating the isolated [M-H]⁻ precursor ion and colliding it with an inert gas (e.g., argon or nitrogen), kinetic energy is converted into internal energy, leading to the cleavage of the weakest chemical bonds in a controlled and reproducible manner.

General Analytical Workflow

The logical flow of the experiment ensures that each stage validates the next, from sample preparation to data interpretation.

Detailed Experimental Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution to 1-10 µg/mL in a 50:50 mixture of acetonitrile and deionized water. While the analysis is in negative mode, the addition of 0.1% formic acid to the bulk solvent can aid in the electrospray process by providing protons to neutralize the spray droplet, though it is not for analyte protonation.

-

-

Mass Spectrometer Configuration (Triple Quadrupole or Q-TOF):

-

Ion Source: Electrospray Ionization (ESI)

-

Ion Polarity: Negative

-

Capillary Voltage: -3.0 to -4.5 kV

-

Source Temperature: 120-150 °C

-

Desolvation Gas (N₂): Flow rate and temperature optimized for signal stability (e.g., 600 L/hr at 350 °C).

-

Nebulizer Gas: Optimized for a stable spray.

-

-

MS/MS Analysis Parameters:

-

MS1: Scan for the precursor ion or perform Selected Ion Monitoring (SIM) for the [M-H]⁻ ion at m/z 173.01.

-

Isolation: Use an isolation window of 1-2 Da to select the precursor ion.

-

Collision Gas: Argon at a pressure optimized for fragmentation (e.g., 1-3 x 10⁻³ mbar).

-

Collision Energy: Perform a ramping experiment from 5 to 40 eV to observe the appearance of different fragment ions and determine the optimal energy for characteristic fragmentation (typically 15-25 eV for this class of molecule).

-

MS2: Scan the product ions over a mass range of m/z 40 to 180.

-

Analysis of the Fragmentation Pattern (ESI-)

Upon collisional activation, the deprotonated this compound molecule, with a precursor ion at m/z 173.01 , is expected to follow several distinct fragmentation pathways.

Primary Fragmentation: Decarboxylation

The most common and energetically favorable fragmentation pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂), a mass loss of 44.01 Da.[5][6] This is a charge-remote fragmentation process that results in the formation of a highly stable difluorophenoxide anion.

-

[M-H]⁻ → [M-H-CO₂]⁻

-

m/z 173.01 → m/z 129.00

This fragment at m/z 129.00 is anticipated to be the base peak in the product ion spectrum under typical CID conditions.

Secondary and Competing Fragmentation Pathways

While decarboxylation is dominant, other fragmentation channels can provide additional structural confirmation, particularly at higher collision energies.

-

Loss of Hydrogen Fluoride (HF): The presence of fluorine atoms on the aromatic ring allows for the potential elimination of a neutral HF molecule (mass loss of 20.01 Da). This can occur from the primary fragment.

-

[M-H-CO₂]⁻ → [M-H-CO₂-HF]⁻

-

m/z 129.00 → m/z 109.00

-

-

Loss of Water (H₂O) - The "Ortho Effect": The ortho relationship between the hydroxyl and carboxylate groups can facilitate an intramolecular rearrangement leading to the loss of water (mass loss of 18.01 Da).[7] While this "ortho effect" is well-documented, its prominence can vary. It may occur as a competing pathway from the precursor ion.

-

[M-H]⁻ → [M-H-H₂O]⁻

-

m/z 173.01 → m/z 155.00

-

-

Loss of Carbon Monoxide (CO): A less common but plausible fragmentation from the decarboxylated intermediate involves the loss of CO (mass loss of 28.00 Da), which would indicate a ring-opening event.

-

[M-H-CO₂]⁻ → [M-H-CO₂-CO]⁻

-

m/z 129.00 → m/z 101.00

-

Summary of Predicted Fragmentation Data

The following table summarizes the key ions expected in the ESI- MS/MS spectrum of this compound.

| Ion Description | Proposed Structure | Calculated m/z | Neutral Loss |

| Precursor Ion | [C₇H₃F₂O₃]⁻ | 173.01 | - |

| Primary Fragment | [C₆H₃F₂O]⁻ | 129.00 | CO₂ (44.01 Da) |

| Secondary Fragment | [C₆H₂FO]⁻ | 109.00 | CO₂ + HF (64.02 Da) |

| Ortho-Effect Fragment | [C₇HF₂O₂]⁻ | 155.00 | H₂O (18.01 Da) |

Proposed Fragmentation Scheme

The relationships between the precursor and product ions are visualized in the fragmentation diagram below.

Conclusion

The fragmentation pattern of this compound under negative mode ESI-MS/MS is characterized by a predictable and structurally informative cascade. The primary and most reliable fragmentation is the loss of CO₂ from the deprotonated precursor ion [M-H]⁻ at m/z 173.01 to yield the base peak at m/z 129.00. The presence of secondary fragments resulting from the loss of HF and a competing pathway involving the loss of H₂O provides further diagnostic evidence for structural confirmation. This guide equips researchers with the necessary framework to confidently identify this compound, differentiate it from isomers, and develop robust quantitative methods in complex analytical scenarios.

References

- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 2. Collision-Induced Dissociation - MagLab [nationalmaglab.org]

- 3. PubChemLite - this compound (C7H4F2O3) [pubchemlite.lcsb.uni.lu]

- 4. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Low-energy collision-induced fragmentation of negative ions derived from diesters of aliphatic dicarboxylic acids made with hydroxybenzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 3,6-Difluoro-2-hydroxybenzoic acid: A Methodological and Predictive Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's solubility in various organic solvents is a cornerstone of chemical and pharmaceutical research, influencing everything from reaction kinetics to formulation development and bioavailability. This guide provides a comprehensive technical overview of 3,6-Difluoro-2-hydroxybenzoic acid, a key building block in modern synthetic chemistry. While specific quantitative solubility data for this compound is not widely published, this document serves as an in-depth guide to understanding its theoretical solubility profile based on its molecular structure and provides a gold-standard experimental protocol for its empirical determination. We will delve into the physicochemical principles governing its solubility, offer a detailed, field-proven methodology for accurate measurement, and discuss the analytical techniques required for quantification.

Introduction: The Critical Role of Solubility

This compound (CAS No. 749230-37-3) is a halogenated aromatic acid of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid moiety, make it a valuable precursor for novel pharmaceutical agents and functional materials.

Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates its utility. In drug discovery, poor solubility can lead to unreliable results in in-vitro assays and challenges in achieving therapeutic concentrations in vivo.[1] For process chemists, solubility data is essential for selecting appropriate reaction media, designing efficient purification strategies (like crystallization), and ensuring process safety and scalability. This guide is designed to equip researchers with the foundational knowledge and practical protocols to confidently assess the solubility of this important molecule.

Molecular Characteristics and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of their intermolecular forces.[2][3] The structure of this compound provides clear indicators of its expected behavior.

Key Physicochemical Properties:

-

Molecular Formula: C₇H₄F₂O₃

-

Molecular Weight: 174.10 g/mol

-

Physical Form: Solid[4]

-

Melting Point: 154 - 155 °C[4]

-

Structural Features:

-

Polar Functional Groups: A carboxylic acid (-COOH) and a hydroxyl (-OH) group, both capable of acting as hydrogen bond donors and acceptors.

-

Aromatic Ring: A benzene ring, which introduces some nonpolar character.

-

Fluorine Substituents: Two fluorine atoms, which are highly electronegative and can participate in weaker dipole-dipole interactions.

-

The presence of strong hydrogen-bonding groups (-COOH and -OH) suggests that this compound will exhibit favorable solubility in polar solvents. The carboxylic acid group can ionize, particularly in basic media, which dramatically increases aqueous solubility.[5] The fluorine atoms enhance the acidity of the adjacent protons and influence the molecule's overall electronic distribution.[6]

Predicted Solubility in Common Organic Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid and hydroxyl groups of the solute. Studies on similar compounds like 3-Fluoro-2-hydroxybenzoic acid confirm high solubility in methanol.[6] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents contain polar functional groups (e.g., carbonyls) that can accept hydrogen bonds from the solute's -OH and -COOH groups. The absence of a donor proton in the solvent may slightly limit solubility compared to protic solvents. 2-Hydroxybenzoic acid shows high solubility in THF and ketones.[7] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | While polar, these solvents are poor hydrogen bond acceptors and cannot donate hydrogen bonds. Solubility will be primarily driven by dipole-dipole interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Very Low | The nonpolar nature of these solvents is incompatible with the highly polar functional groups of the solute. Van der Waals forces will be the primary, and weaker, mode of interaction. |

| Nonpolar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | The significant mismatch in polarity between the solute and these solvents will result in minimal dissolution.[3] |

Gold-Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is universally regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[8][9][10] It measures the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a specific temperature when excess solid is present. The following protocol is a robust, self-validating system for obtaining reliable data.

Causality Behind the Method

The core principle is to create a suspension of the compound in the solvent and allow it to reach thermodynamic equilibrium—the point where the rate of dissolution equals the rate of precipitation.[10] Agitation facilitates this process, while a defined incubation period ensures equilibrium is truly reached.[11][12] Subsequent separation of the solid and liquid phases allows for the accurate quantification of the dissolved compound in the supernatant.

Materials and Equipment

-

Analyte: this compound (solid form)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Pipettes and tips for accurate liquid handling[11]

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C) and providing agitation.[11]

-

Centrifuge with appropriate vial adapters.

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE) to remove undissolved solids.[1]

-

Autosampler vials for HPLC analysis.

-

Experimental Workflow

The workflow is designed to ensure accuracy and reproducibility.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation: Accurately weigh an amount of this compound into a glass vial that is known to be in excess of its expected solubility. A starting point of ~10-20 mg is often sufficient.[14]

-

Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in a thermostatic shaker set to a constant temperature (typically 25 °C for standard measurements).

-

Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is common for many pharmaceutical compounds.[12] For compounds with very slow dissolution rates, longer times (up to 72 hours) may be necessary.[12] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[10]

-

-

Phase Separation:

-

Remove the vial from the shaker and let it stand undisturbed for a short period to allow larger particles to sediment.

-

For fine suspensions, centrifuge the vial (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid.

-

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining microscopic particles that could otherwise lead to an overestimation of solubility.[1][11]

-

Dilution & Analysis: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample via HPLC-UV.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and specific method for quantifying the concentration of the dissolved analyte.[13][15]

Preparation of Standards

-

Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in a suitable solvent in which it is freely soluble (e.g., methanol or acetonitrile).[15]

-

Calibration Standards: Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected concentration of the diluted solubility samples.[15]

Analytical Workflow

Caption: Workflow for HPLC-UV Quantification.

Calculation

The solubility is calculated using the following formula:

Solubility (mg/mL) = CHPLC × DF

Where:

-

CHPLC is the concentration of the diluted sample as determined from the calibration curve (in mg/mL).

-

DF is the dilution factor used to prepare the sample for analysis.

Safety and Handling

As a responsible scientist, proper handling is paramount. According to safety data sheets, this compound is classified as a substance that causes skin irritation and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[17]

-

First Aid:

-

Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place.[18]

Conclusion

While published quantitative data on the solubility of this compound is scarce, its molecular architecture strongly suggests high solubility in polar protic and aprotic organic solvents, with limited solubility in nonpolar media. This guide provides the scientific rationale for this prediction and, more importantly, equips researchers with a robust, gold-standard protocol for its empirical determination. By meticulously following the shake-flask method coupled with precise HPLC-UV analysis, scientists and drug developers can generate the high-quality, reliable solubility data essential for advancing their research and development objectives.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. youtube.com [youtube.com]

- 3. chem.ws [chem.ws]

- 4. synquestlabs.com [synquestlabs.com]

- 5. edu.rsc.org [edu.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K - UNT Digital Library [digital.library.unt.edu]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. improvedpharma.com [improvedpharma.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. pharmaguru.co [pharmaguru.co]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

A Comprehensive Guide to the Theoretical and Computational Investigation of 3,6-Difluoro-2-hydroxybenzoic Acid: A Keystone for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational exploration of 3,6-Difluoro-2-hydroxybenzoic acid. In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and pharmacokinetic properties. This document serves as an in-depth resource for researchers, computational chemists, and drug development professionals, detailing the application of robust computational methodologies to elucidate the structural, electronic, and interactive properties of this promising molecule. By leveraging Density Functional Theory (DFT), molecular docking, and advanced spectroscopic simulations, we present a self-validating system of protocols designed to unlock the full potential of this compound in rational drug design.

Introduction: The Strategic Significance of Fluorinated Benzoic Acids

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated benzoic acids, in particular, have garnered significant attention as versatile building blocks and active pharmaceutical ingredients. Derivatives of fluorinated benzoic acid have demonstrated a spectrum of biological activities, including antimicrobial and anticancer properties.[1] The 2-hydroxybenzoic acid (salicylic acid) moiety itself is a well-established pharmacophore, and its combination with fluorine atoms presents a compelling avenue for the design of novel therapeutics, such as selective SIRT5 inhibitors.[2]

This guide focuses specifically on this compound, a molecule poised for significant interest. The strategic placement of two fluorine atoms on the phenyl ring, ortho and meta to the carboxyl group, is anticipated to introduce unique electronic and conformational characteristics. Understanding these characteristics at a quantum mechanical level is paramount for predicting its behavior in biological systems and for its rational application in drug design.

This document will provide a detailed exposition of the theoretical and computational methodologies that can be employed to build a comprehensive in-silico profile of this compound. We will delve into the causality behind the selection of specific computational techniques and provide field-proven, step-by-step protocols for their implementation.

Molecular Structure and Properties: A Quantum Chemical Approach

A foundational understanding of a molecule's three-dimensional structure and electronic properties is a prerequisite for any drug design campaign. Density Functional Theory (DFT) has emerged as a powerful and accurate computational method for this purpose.[3][4][5][6]

Structural Optimization and Conformational Analysis

The initial step in the computational investigation of this compound is to determine its most stable three-dimensional conformation. The intramolecular interactions, particularly between the hydroxyl, carboxyl, and fluorine substituents, will dictate the molecule's overall shape and reactivity.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: B3LYP functional. This hybrid functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.[4][6]

-

Basis Set: 6-311++G(d,p). This basis set is recommended for its inclusion of polarization and diffuse functions, which are crucial for accurately describing the electronic distribution in a molecule with electronegative atoms like fluorine and oxygen.[5]

-

Procedure: a. Construct the initial 3D structure of this compound using a molecular builder. b. Perform a geometry optimization calculation without any symmetry constraints. c. Verify that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Illustrative Data: Optimized Geometric Parameters

| Parameter | Predicted Value (Å/°) |

| C1-C2 Bond Length | 1.40 |

| C-F Bond Length | 1.35 |

| O-H (hydroxyl) Bond Length | 0.97 |

| C=O (carboxyl) Bond Length | 1.22 |

| C-O-H (carboxyl) Angle | 105.0 |

| Dihedral Angle (ring-carboxyl) | ~0 (planar) |

Note: These are illustrative values. Actual values would be obtained from the output of the DFT calculation.

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and its ability to participate in charge transfer interactions.

Workflow for Frontier Molecular Orbital Analysis

Caption: Workflow for Frontier Molecular Orbital Analysis.

Illustrative Data: Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are illustrative values.

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Spectroscopic Characterization: Bridging Theory and Experiment

Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra. By simulating vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, we can gain a deeper understanding of the molecule's structure and electronic transitions.

Vibrational Analysis (FT-IR and Raman)

Vibrational spectroscopy is sensitive to the specific bonds and functional groups within a molecule. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the assignment of experimental spectra.[5]

Experimental Protocol: Vibrational Frequency Calculation

-

Software: Gaussian, ORCA, or equivalent.

-

Method: B3LYP/6-311++G(d,p), using the optimized geometry.

-

Procedure: a. Perform a frequency calculation on the optimized structure. b. The output will contain the vibrational frequencies, IR intensities, and Raman activities. c. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. For B3LYP/6-311++G(d,p), a scaling factor of ~0.967 is often used.

Key Vibrational Modes to Analyze:

-

O-H stretch (hydroxyl and carboxyl): These will appear as broad bands in the high-frequency region of the IR spectrum.

-

C=O stretch (carboxyl): A strong, characteristic peak.

-

C-F stretches: These will appear in the fingerprint region and are indicative of the fluorination pattern.

-

Aromatic C-H and C-C stretches: Characteristic of the benzene ring.

Electronic Spectra (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. It provides information about the electronic transitions between molecular orbitals.[5][6]

Experimental Protocol: UV-Vis Spectrum Simulation

-

Software: Gaussian, ORCA, or equivalent.

-

Method: TD-DFT (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Procedure: a. Run a TD-DFT calculation, specifying the number of excited states to compute. b. The output will provide the excitation energies (which can be converted to wavelengths), oscillator strengths (related to peak intensity), and the nature of the electronic transitions (e.g., π -> π*).

Molecular Interactions: Docking Studies and Drug Development Potential

For drug development professionals, understanding how this compound interacts with biological macromolecules is of paramount importance. Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand to a protein target.[7][8][9]

Workflow for Molecular Docking

Caption: Generalized workflow for molecular docking studies.

Hypothetical Application: Targeting SIRT5

Given that 2-hydroxybenzoic acid derivatives have been identified as selective SIRT5 inhibitors, a molecular docking study of this compound into the active site of SIRT5 would be a logical and insightful investigation.[2] The docking results would predict the binding pose and score, and analysis of the pose would reveal key interactions (e.g., hydrogen bonds, electrostatic interactions, and hydrophobic contacts) with the protein's amino acid residues. The fluorine atoms may participate in favorable orthogonal multipolar interactions, enhancing binding affinity.

Conclusion and Future Perspectives

The theoretical and computational methodologies outlined in this guide provide a robust and scientifically rigorous framework for the in-depth characterization of this compound. By systematically applying DFT for structural and electronic analysis, TD-DFT for spectroscopic prediction, and molecular docking for evaluating biological interactions, researchers can build a comprehensive in-silico profile of this molecule. This knowledge is invaluable for accelerating its development as a potential therapeutic agent or as a key intermediate in the synthesis of more complex bioactive compounds.

Future work should focus on validating these computational predictions with experimental data. The synthesis of this compound, followed by X-ray crystallography, NMR, FT-IR, and UV-Vis spectroscopy, would provide a direct comparison to the theoretical results. Furthermore, in vitro biological assays are necessary to confirm the computationally predicted interactions with protein targets. The synergy between these computational and experimental approaches represents the future of efficient and rational drug discovery.

References

- 1. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A-Z Guide to Quantum Chemical Calculations for 3,6-Difluoro-2-hydroxybenzoic Acid: A Methodological Whitepaper

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 3,6-Difluoro-2-hydroxybenzoic acid (DFHBA). DFHBA is a vital scaffold in medicinal chemistry, and understanding its intrinsic molecular properties is paramount for rational drug design. This document moves beyond a simple list of steps, offering a self-validating workflow grounded in established theory. We will explore the rationale behind the selection of computational methods, provide step-by-step procedures for geometry optimization, frequency analysis, and the calculation of key electronic properties, and discuss the interpretation of these results in the context of drug development. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate their research.

Introduction: The 'Why' of Computational Analysis for DFHBA

This compound (Molecular Formula: C₇H₄F₂O₃) is a substituted aromatic carboxylic acid.[1] The presence of electronegative fluorine atoms, a hydroxyl group, and a carboxylic acid group imparts a unique electronic and structural profile. These features are critical for its function as a molecular building block in pharmaceuticals, where it can influence properties like binding affinity, metabolic stability, and membrane permeability.[2] Fluorinated benzoic acids, in general, are used in the synthesis of compounds with applications ranging from antimicrobial to anticancer agents.[2]

Predicting how DFHBA will interact within a biological system—for example, at the active site of a target protein—is a central challenge in drug discovery. Quantum chemical calculations offer a powerful lens to probe the molecule's fundamental properties before committing to costly and time-consuming wet-lab synthesis. By accurately modeling the molecule's three-dimensional structure, vibrational modes, and electronic landscape, we can gain predictive insights into its reactivity, stability, and potential intermolecular interactions.

This guide establishes a robust and reproducible computational protocol, emphasizing the causality behind each methodological choice to ensure the scientific integrity of the results.

Part 1: The Theoretical & Methodological Framework

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For a molecule like DFHBA, a balance must be struck between computational cost and accuracy.

Selecting the Right Tools: A Primer on Density Functional Theory (DFT)

Density Functional Theory (DFT) has revolutionized computational chemistry by providing a framework that includes electron correlation—a critical factor for accurate predictions—at a computational cost comparable to less rigorous methods like Hartree-Fock.[3][4] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a molecule is a unique functional of its electron density.[5][6]

For organic molecules containing heteroatoms, the B3LYP hybrid functional is a well-established and reliable choice.[7][8] It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and a portion of exact Hartree-Fock exchange, offering a balanced description of electronic structure.[3] Its performance for geometries, vibrational frequencies, and energies of a wide range of organic systems is extensively documented, making it a trustworthy starting point for our analysis.[6][8]

The Language of Electrons: Choosing an Appropriate Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation. For DFHBA, which contains polar bonds (C-F, O-H, C=O) and lone pairs of electrons, a flexible basis set is required.

The 6-311++G(d,p) Pople-style basis set is an excellent choice for this system. Let's deconstruct this notation to understand its power:[9][10]

-

6-311G : This indicates a split-valence, triple-zeta basis set. The core orbitals are described by 6 primitive Gaussian functions, while the valence orbitals are split into three parts (described by 3, 1, and 1 primitive Gaussians, respectively), allowing for greater flexibility in describing the electron distribution involved in bonding.[10]

-

++ : These two plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing species with lone pairs, hydrogen bonds, and other regions of "soft" electron density far from the nuclei.[11]

-

(d,p) : This denotes the addition of polarization functions —d-type functions on heavy atoms and p-type functions on hydrogen atoms. These functions allow the orbitals to change shape and direction in the presence of other atoms, which is essential for accurately modeling chemical bonds and intermolecular interactions.[12]

The combination of B3LYP with the 6-311++G(d,p) basis set provides a high-quality, reliable level of theory for obtaining accurate structural and electronic properties for DFHBA.[11]

Part 2: A Validated Computational Workflow

This section details the step-by-step protocol for the quantum chemical analysis of DFHBA. This workflow is designed to be self-validating at each stage.

Caption: Computational workflow for DFHBA analysis.

Experimental Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the most stable three-dimensional conformation of DFHBA and to verify that it is a true energy minimum.

Software: Gaussian 09/16, ORCA, GAMESS, or equivalent quantum chemistry package.

Methodology:

-

Structure Input:

-

Construct the 3D molecular structure of this compound. The SMILES string is OC(=O)C1=C(O)C(F)=CC=C1F.[1]

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

-

-

Geometry Optimization:

-

Set up the calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Specify a geometry optimization (Opt) task. Use tight convergence criteria to ensure a precise result.

-

The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule, thereby finding the equilibrium geometry.

-

-

Frequency Calculation:

-

Using the optimized geometry from the previous step, perform a frequency calculation (Freq) at the identical level of theory (B3LYP/6-311++G(d,p)). Causality Check: Running the frequency calculation at a different level of theory would invalidate the results, as the vibrational modes are dependent on the potential energy surface defined by the specific method and basis set.

-

Validation: Examine the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point (a transition state), and the initial structure must be perturbed and re-optimized.

-

This step also yields important thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.

-

Part 3: Data Interpretation and Application in Drug Design

The output of these calculations provides a wealth of quantitative data that can be directly applied to drug development challenges.

Structural Properties

The optimized geometry provides precise bond lengths and angles. These can be compared with experimental data from similar fluorinated benzoic acids to further validate the computational model.[2] For example, the planarity of the benzene ring and the orientation of the carboxyl and hydroxyl groups are critical for how the molecule fits into a binding pocket.

Table 1: Selected Calculated Structural Parameters for DFHBA (B3LYP/6-311++G(d,p))

| Parameter | Value (Å or °) | Significance in Drug Design |

| C-F Bond Lengths | Calculated Value | Influences local electronic effects and metabolic stability. |

| O-H (hydroxyl) Bond Length | Calculated Value | Key determinant in hydrogen bond donor strength. |

| C=O Bond Length | Calculated Value | Relates to hydrogen bond acceptor strength and reactivity. |

| C-C-O-H Dihedral Angle | Calculated Value | Defines the orientation of the hydroxyl group, affecting potential intramolecular and intermolecular hydrogen bonds. |

| O=C-O-H Dihedral Angle | Calculated Value | Determines the conformation of the carboxylic acid group, impacting binding modes. |

(Note: Placeholder "Calculated Value" would be replaced with actual output data from the calculation.)

Electronic Properties: Reactivity and Interaction Hotspots

Understanding the electronic landscape of DFHBA is key to predicting its behavior.

Frontier Molecular Orbitals (HOMO & LUMO):

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[13]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap: The energy difference between these two orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to react.[14][15]

Table 2: Calculated Electronic Properties of DFHBA (B3LYP/6-311++G(d,p))

| Property | Value (eV) | Implication for Drug Development |

| HOMO Energy | Calculated Value | Indicates regions susceptible to electrophilic attack or oxidation. |

| LUMO Energy | Calculated Value | Indicates regions susceptible to nucleophilic attack or reduction. |

| HOMO-LUMO Gap | Calculated Value | Correlates with chemical reactivity and kinetic stability.[16] |

(Note: Placeholder "Calculated Value" would be replaced with actual output data from the calculation.)

Molecular Electrostatic Potential (MEP) Map:

The MEP map is a powerful visualization tool that reveals the charge distribution across the molecule's surface.[17] It provides an intuitive guide to the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).[18]

-

Negative Regions (Red/Yellow): These are sites of high electron density, such as the oxygen atoms of the carbonyl and hydroxyl groups. These areas are prime locations for attracting positively charged species, acting as hydrogen bond acceptors, and coordinating with metal ions in metalloenzymes.[19]

-

Positive Regions (Blue): These are sites of low electron density, primarily around the acidic hydrogen atoms of the hydroxyl and carboxylic acid groups. These areas are hydrogen bond donor sites and are susceptible to nucleophilic attack.[18][20]

For drug design, the MEP map is invaluable for predicting how DFHBA might orient itself within a receptor's binding site to maximize favorable electrostatic interactions.[21]

References

- 1. PubChemLite - this compound (C7H4F2O3) [pubchemlite.lcsb.uni.lu]

- 2. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Q-Chem 5.0 Userâs Manual : Density Functional Theory [manual.q-chem.com]

- 4. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 13. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 14. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 15. irjweb.com [irjweb.com]

- 16. Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 21. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 3,6-Difluoro-2-hydroxybenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the vast array of fluorinated building blocks, 3,6-Difluoro-2-hydroxybenzoic acid, a fluorinated derivative of salicylic acid, presents a unique scaffold for the design of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical characteristics, and potential applications of this intriguing molecule, compiled to serve as a vital resource for researchers at the forefront of chemical and pharmaceutical innovation.

Introduction and Chemical Identity

This compound, also known as 3,6-difluorosalicylic acid, is a poly-substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with two fluorine atoms and a hydroxyl group attached to the benzene ring.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 749230-37-3[1] |

| Molecular Formula | C₇H₄F₂O₃[1][2] |

| Molecular Weight | 174.10 g/mol [2] |

| Canonical SMILES | C1=CC(=C(C(=C1F)C(=O)O)O)F |

| InChI Key | FZHSZDCTILICIX-UHFFFAOYSA-N[2] |

The presence and positions of the two fluorine atoms and the hydroxyl group significantly influence the molecule's electronic properties, acidity, and reactivity, making it a valuable intermediate in organic synthesis.

Discovery and Historical Context

The specific discovery of this compound is not marked by a singular, historically prominent event. Rather, its emergence is rooted in the broader exploration of fluorinated organic compounds and their potential applications, particularly within medicinal chemistry. The synthesis and characterization of various fluorinated salicylic acid derivatives have been driven by the pursuit of new therapeutic agents with enhanced efficacy and pharmacokinetic profiles. While a definitive "first synthesis" publication for this specific isomer is not readily apparent in the public domain, its availability from chemical suppliers indicates its synthesis and use in, at minimum, research and development contexts. The development of synthetic methodologies for fluorinated aromatics, such as regioselective fluorination and the carboxylation of fluorinated phenols, has paved the way for the preparation of a wide array of isomers, including this compound.

Physicochemical and Spectroscopic Properties

This compound is typically supplied as a solid.[2] While detailed, publicly available spectroscopic data from primary literature is scarce, typical analytical characteristics can be inferred from the known data of closely related isomers and general principles of spectroscopy.

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

| Physical Form | Solid[2] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone. |

| Acidity | The presence of two electron-withdrawing fluorine atoms is expected to increase the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to salicylic acid. |

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the expected spectroscopic signatures are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the fluorine and hydroxyl substituents. The protons on the aromatic ring would likely appear as complex multiplets due to proton-fluorine and proton-proton coupling.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the seven carbon atoms, with the chemical shifts of the fluorinated carbons showing characteristic splitting due to carbon-fluorine coupling.

-

¹⁹F NMR: The fluorine NMR spectrum would be a key identifier, showing two distinct signals for the two non-equivalent fluorine atoms, likely with fluorine-fluorine and fluorine-proton coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the O-H stretch of the phenol (~3200-3600 cm⁻¹), and C-F stretching vibrations (~1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (174.10 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon monoxide, and carbon dioxide.

Synthesis and Manufacturing

Proposed Synthetic Pathway: Directed Ortho-Metalation and Carboxylation

A likely precursor for the synthesis of this compound is 1,4-difluorobenzene. The synthesis can be envisioned in the following conceptual steps:

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

It is crucial to note that the following protocol is a hypothetical representation based on established chemical principles and should be optimized and validated under appropriate laboratory settings.

Step 1: Directed Ortho-Metalation of 1,4-Difluorobenzene

-

To a solution of 1,4-difluorobenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of a strong base such as n-butyllithium (n-BuLi) in hexanes is added dropwise.

-

The reaction mixture is stirred at low temperature for a specified period to allow for the formation of the 2,5-difluorophenyllithium intermediate. The hydroxyl group in the final product is introduced during the carboxylation workup. The lithiation is directed to the ortho position of one of the fluorine atoms.

Step 2: Carboxylation

-

Solid carbon dioxide (dry ice) is then added portion-wise to the reaction mixture. Alternatively, a stream of dry carbon dioxide gas can be bubbled through the solution.

-

The reaction is allowed to warm to room temperature with continuous stirring.

Step 3: Acidic Workup and Isolation

-

The reaction is quenched by the addition of water or a dilute acid (e.g., HCl).

-

The aqueous layer is separated and then acidified to a low pH to precipitate the carboxylic acid.

-

The crude this compound is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality in Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: Organolithium reagents like n-BuLi are highly reactive towards water and oxygen. Therefore, stringent anhydrous and inert conditions are essential to prevent quenching of the reagent and ensure the success of the lithiation step.

-

Low Temperature: The ortho-lithiation is typically carried out at low temperatures (-78 °C) to control the reactivity of the organolithium reagent and prevent side reactions, such as decomposition or reaction with the solvent.

-

Strong Base: A strong base like n-BuLi is required to deprotonate the aromatic ring of the relatively unreactive 1,4-difluorobenzene.

-

Carboxylation with CO₂: Carbon dioxide serves as the electrophile to introduce the carboxylic acid functionality onto the lithiated aromatic ring.

-

Acidic Workup: The initial product of the carboxylation is a lithium carboxylate salt. Acidification is necessary to protonate the carboxylate and the phenoxide (formed upon reaction of the lithiated species with any trace water or during workup) to yield the final carboxylic acid and hydroxyl group.

Potential Applications in Research and Drug Development